molecular formula C13H25ClN2O2 B3114331 tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride CAS No. 2008714-57-4

tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride

Cat. No. B3114331
CAS RN: 2008714-57-4
M. Wt: 276.80
InChI Key: ZQBDQOJMJIPKCR-QJQMQQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride” is a chemical compound with the formula C13H25ClN2O2 . It is used for research purposes .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Preparation and Diels‐Alder Reactions : The compound tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, closely related to the query compound, has been used in the preparation and Diels‐Alder reactions, showcasing its involvement in synthesizing complex molecular structures (Padwa, Brodney, & Lynch, 2003).

  • Crystal Structures and Bonding : The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, structurally similar to the query compound, exhibits interesting crystal structures and interactions like hydrogen and halogen bonds, indicating the potential of the query compound in forming stable and structurally significant compounds (Baillargeon et al., 2017).

  • Catalytic Properties in Polymerization : Compounds like rac-[methylene(3-tert-butyl-1-indenyl)2]ZrCl2, sharing similar structural motifs with the query compound, have been explored for their catalytic properties, particularly in polymerization processes, highlighting the potential application of the query compound in industrial chemistry (Resconi et al., 2000).

  • Synthesis and Structural Chemistry : Compounds with complex structures including tert-butyl and isoindolylcarbamate units have been synthesized and analyzed for their structural chemistry, indicating the versatility of these compounds in forming diverse molecular structures with potential applications in various fields of chemistry (Gardner et al., 2002).

Safety and Hazards

This compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled only in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

tert-butyl N-[(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBDQOJMJIPKCR-QJQMQQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 2
tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 5
tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
Reactant of Route 6
tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride

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